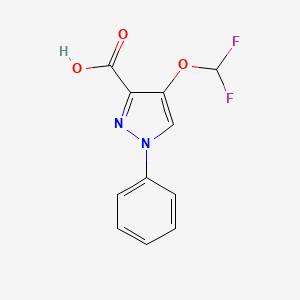

4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLMANZHCBSHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethoxy group, and carboxylation. One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often involve the use of sodium hydroxide as an alkali, which has shown economic advantages for scale-up production .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For example, the oxidation step can be achieved using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the intermediate product . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sulfamic acid and sodium chlorite.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid allows it to effectively interact with these enzymes, providing therapeutic potential comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 60.56 | 62 |

| Compound B | 57.24 | 71 |

| Compound C | 69.15 | 65 |

Research has shown that modifications at specific positions on the pyrazole ring can enhance the anti-inflammatory activity while minimizing gastrointestinal side effects associated with conventional NSAIDs .

Antifungal Properties

The compound has also been explored for its antifungal activity, particularly as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). These inhibitors are effective against various fungal pathogens by disrupting mitochondrial respiration.

Table 2: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

| Fluxapyroxad | 2011 | Septoria spp. | High |

| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |

In studies, derivatives of this compound have shown up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

Study on Anti-inflammatory Effects

A comprehensive study evaluated various pyrazole derivatives for their anti-inflammatory potential. Results indicated that certain modifications led to enhanced selectivity for COX-2 over COX-1, reducing the risk of side effects typically associated with NSAIDs .

Investigation into Antifungal Activity

Another significant study focused on the antifungal properties of pyrazole derivatives against common agricultural pathogens. This research demonstrated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides, highlighting their potential in agricultural applications .

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which play a key role in the signaling pathway .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

Biological Activity

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-43-4) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a pyrazole ring with a difluoromethoxy substituent and a phenyl group. Its molecular weight is approximately 254.19 g/mol, and it is recognized for its potential therapeutic applications in various fields, including oncology and inflammatory diseases .

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition suggests a potential role in preventing fibrosis and other pathological conditions associated with EMT .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that pyrazole compounds can inhibit various kinases involved in tumor progression, such as BRAF(V600E) and EGFR . The compound's ability to disrupt critical signaling pathways may contribute to its antitumor efficacy.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to established anti-inflammatory drugs like dexamethasone . This property makes it a candidate for treating conditions characterized by chronic inflammation.

Xanthine Oxidoreductase Inhibition

In a recent study, derivatives of 1-phenyl-pyrazole-4-carboxylic acid were synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR). Several derivatives exhibited nanomolar level inhibition, suggesting that this compound may also possess similar enzymatic inhibition capabilities .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the difluoromethoxy group enhances the compound's stability and reactivity. Variations in the phenyl substituent also influence biological activity, with certain substitutions leading to improved potency against specific biological targets .

Study on Lung Fibrosis

A pivotal study evaluated the effects of this compound on TGF-β1-induced lung fibrosis. The findings revealed that the compound significantly reduced fibrosis markers in animal models, including collagen deposition and inflammatory cell infiltration. These results underscore its potential as a therapeutic agent for pulmonary fibrosis .

Anticancer Synergy with Doxorubicin

Another investigation focused on the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines. The results indicated that certain pyrazoles enhanced the cytotoxicity of doxorubicin, particularly in resistant cancer cell lines, suggesting a promising avenue for improving treatment outcomes in challenging cancer cases .

Comparative Analysis with Similar Compounds

| Compound | Target Activity | Notes |

|---|---|---|

| Roflumilast | PDE-4 inhibitor | Used for chronic obstructive pulmonary disease |

| Difluoromethoxylated Ketones | Building blocks for nitrogen heterocycles | Versatile in synthetic chemistry |

| 4-(Difluoromethoxy)-1-phenyl... | Antitumor, anti-inflammatory | Unique substitution pattern enhances efficacy |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted pyrazole precursors with difluoromethoxy groups. Key steps include:

- Precursor activation : Use of coupling agents like EDCl/HOBt for carboxyl group activation .

- Temperature control : Maintaining ≤60°C during difluoromethoxy introduction to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Monitor reaction progress via TLC, and adjust stoichiometry of aryl halide intermediates (e.g., 1-phenylpyrazole derivatives) to reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, difluoromethoxy CF2 signals at δ 5.0–5.5 ppm) .

- LC-MS/HRMS : Confirm molecular weight (C12H10F2N2O3; expected [M+H]+ = 293.07) and detect impurities .

- IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm⁻¹) and C=O bands (1700–1750 cm⁻¹) .

Q. How should researchers handle stability concerns during storage?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the difluoromethoxy group .

- Hygroscopicity mitigation : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of dichloromethane/methanol (1:1) at 25°C .

- Data interpretation : Analyze bond angles (e.g., C–O–CF2 torsion angles ~110°) and hydrogen-bonding networks (carboxylic acid dimers) to confirm regiochemistry .

- Contradiction resolution : Compare experimental data (e.g., R factor <0.08) with DFT-optimized structures to validate stereoelectronic effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Core modifications : Replace difluoromethoxy with methoxy/trifluoromethoxy groups to assess electronic effects on bioactivity .

- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to evaluate metabolic stability .

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or PDE4) paired with molecular docking to correlate substituent effects with activity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

- Methodological Answer :

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO, comparing results with computational predictions (LogP ≈ 2.1) .

- pKa determination : Perform potentiometric titration (e.g., GLpKa) to resolve conflicts between predicted (≈3.5 for COOH) and experimental values .

Q. What precautions are necessary when evaluating metabolic pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.